molecular formula C13H16BNO3 B3029794 2-(3-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 787591-43-9

2-(3-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B3029794
CAS RN: 787591-43-9
M. Wt: 245.08
InChI Key: VSAATWKRRDGVOD-UHFFFAOYSA-N
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Description

2-(3-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the molecular formula C11H13NO2. It contains an isocyanate functional group, which is characterized by the formula R−N=C=O . Isocyanates are commonly used in the production of polyurethanes, a class of polymers.

Synthesis Analysis

The synthesis of 2-(3-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of an amine with phosgene (COCl2), leading to the formation of an isocyanate. Due to the hazardous nature of phosgene, precautions are necessary during production .

Molecular Structure Analysis

The compound’s structure consists of a phenyl ring with an isocyanate group attached. The C−N=C=O unit is planar, and the N=C=O linkage is nearly linear. In phenyl isocyanate, the C=N and C=O distances are approximately 1.195 and 1.173 Å, respectively .

Chemical Reactions Analysis

Isocyanates are electrophiles and react with nucleophiles such as alcohols and amines. For example, treatment with an alcohol leads to the formation of a urethane linkage. Diisocyanates can react with compounds containing multiple hydroxyl groups to form polyurethanes .
  • Physical and Chemical Properties Analysis

    • NFPA Rating : Not published .
  • Scientific Research Applications

    Synthesis and Applications in Organic Chemistry

    • Synthesis of Novel Derivatives

      A series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives have been synthesized. These derivatives are used in the synthesis of boron-containing polyene systems, which are potential intermediates for new materials in LCD technology. Additionally, these compounds are being tested for potential therapeutic applications in neurodegenerative diseases (Das et al., 2015).

    • Development of Lipogenic Inhibitors

      Certain derivatives of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane, like BF102, have been found to inhibit lipogenesis and cholesterol biosynthesis in mammalian hepatocytes. These compounds offer a potential pathway for the development of lipid-lowering drugs (Das et al., 2011).

    • Preparative Synthesis Applications

      The compound has been used in preparative synthesis via continuous flow, demonstrating its utility in the scalable production of key propargylation reagents. This has implications for industrial-scale organic synthesis processes (Fandrick et al., 2012).

    Inorganic and Material Chemistry Applications

    • Electrochemical Properties and Reactions

      Studies on sulfur-containing organoboron compounds, including derivatives of 1,3,2-dioxaborolane, have revealed their unique electrochemical properties. These findings are significant for understanding the behavior of organoboron compounds in various chemical reactions (Tanigawa et al., 2016).

    • Crystal Structure Analysis

      Crystallographic and conformational analyses of certain boric acid ester intermediates with 1,3,2-dioxaborolane structures have been conducted. These studies provide insights into the molecular structures of these compounds, which are essential for understanding their chemical behavior and potential applications (Huang et al., 2021).

    • Development of New Building Blocks

      The compound has been used to create new building blocks for the synthesis of silicon-based drugs and odorants, demonstrating its versatility in the development of novel compounds with potential biological activity (Büttner et al., 2007).

    Safety and Hazards

    Isocyanates pose health risks, including skin and eye irritation, respiratory tract effects, and potential harm if ingested. Proper handling and protective equipment are essential during production and use .

    properties

    IUPAC Name

    2-(3-isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11(8-10)15-9-16/h5-8H,1-4H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VSAATWKRRDGVOD-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N=C=O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H16BNO3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20656962
    Record name 2-(3-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20656962
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    245.08 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-(3-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

    CAS RN

    787591-43-9
    Record name 2-(3-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=787591-43-9
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 2-(3-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20656962
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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